1-Iodo-4-isopropylsulfonyl-benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-isopropylsulfonyl-benzene typically involves the iodination of a suitable precursor, such as 4-isopropylsulfonyl-benzene. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-isopropylsulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
1-Iodo-4-isopropylsulfonyl-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-Iodo-4-isopropylsulfonyl-benzene involves its ability to participate in electrophilic aromatic substitution reactionsThe isopropylsulfonyl group can also undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets .
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-Iodo-4-isopropylbenzene: Similar structure but lacks the sulfonyl group, leading to different reactivity and applications.
4-Iodoanisole: Contains a methoxy group instead of an isopropylsulfonyl group, resulting in different chemical properties and uses.
Iodobenzene: The simplest iodobenzene derivative, used as a starting material for various organic syntheses.
Uniqueness: 1-Iodo-4-isopropylsulfonyl-benzene is unique due to the presence of both the iodine atom and the isopropylsulfonyl group, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H11IO2S |
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Molecular Weight |
310.15 g/mol |
IUPAC Name |
1-iodo-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11IO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChI Key |
WDLADBFQLBHADA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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